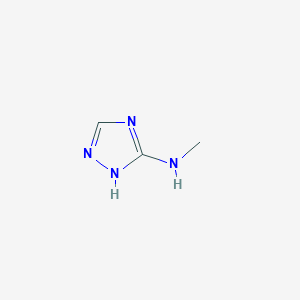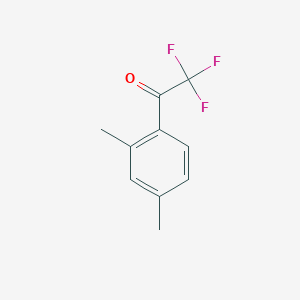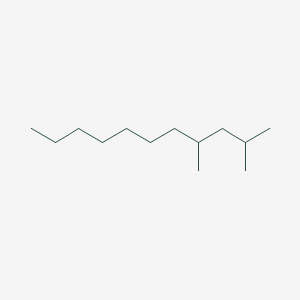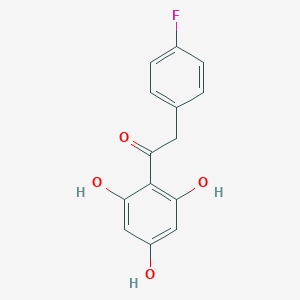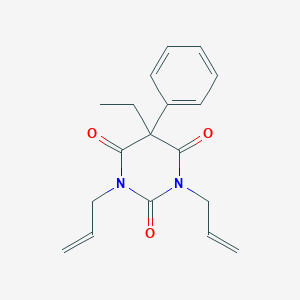
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid (DEPB) is a barbiturate derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DEPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.36 g/mol. The compound has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine and biochemistry.
作用机制
The exact mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is not fully understood. However, it is believed that the compound acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is thought to bind to the GABA receptor, which leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been shown to induce sedation and hypnosis in animals, indicating its potential use as an anesthetic and sedative agent. Additionally, 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid also has a low toxicity profile, making it a safe option for use in animal studies. However, one limitation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid. One area of interest is the development of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety. Another potential direction is the investigation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid's antioxidant properties for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid and its potential interactions with other drugs and compounds.
合成方法
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid can be synthesized by reacting diallylmalonic acid with ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields a mixture of four isomers, which can be separated and purified using chromatography techniques. The synthesis of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is a relatively simple process, and the compound can be obtained in high yields.
科学研究应用
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anticonvulsant, sedative, and hypnotic effects, making it a promising candidate for the treatment of various neurological disorders. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been investigated for its potential use as an anesthetic and analgesic agent. The compound has been shown to have a low toxicity profile, making it a safe option for medical applications.
属性
CAS 编号 |
16846-63-2 |
|---|---|
产品名称 |
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid |
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
5-ethyl-5-phenyl-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c1-4-12-19-15(21)18(6-3,14-10-8-7-9-11-14)16(22)20(13-5-2)17(19)23/h4-5,7-11H,1-2,6,12-13H2,3H3 |
InChI 键 |
YFLJPNVUFFTRPL-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2 |
规范 SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




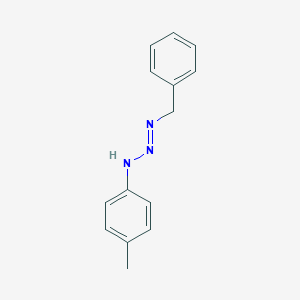
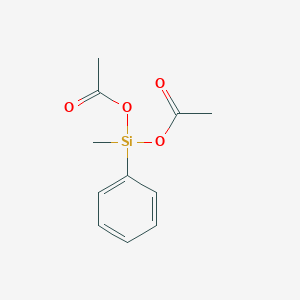
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
